molecular formula C14H10FN3O3S B5790117 4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide

4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5790117
M. Wt: 319.31 g/mol
InChI Key: JPGMPVKLZUKFOP-UHFFFAOYSA-N
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Description

4-Fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H10FN3O3S It is characterized by the presence of a fluoro group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 4-amino-N-[(3-nitrophenyl)carbamothioyl]benzamide.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Compounds with different functional groups replacing the fluoro group.

Scientific Research Applications

4-Fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-[(3-aminophenyl)carbamothioyl]benzamide
  • 4-Fluoro-N-[(3-methylphenyl)carbamothioyl]benzamide
  • 4-Fluoro-N-[(3-chlorophenyl)carbamothioyl]benzamide

Uniqueness

4-Fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both a fluoro group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-10-6-4-9(5-7-10)13(19)17-14(22)16-11-2-1-3-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGMPVKLZUKFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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